MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2

Description

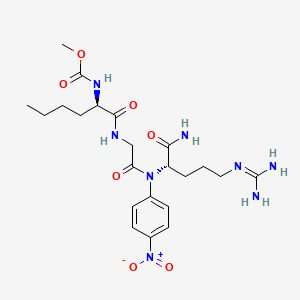

MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 is a synthetic peptide derivative characterized by a unique structural configuration. Its key features include:

- D-Norleucine (D-Nle): A non-proteinogenic amino acid with a branched side chain, enhancing metabolic stability compared to L-isomers.

- Glycine (Gly): A flexible spacer facilitating conformational adaptability.

- N(Ph(4-NO2))Arg: A modified arginine residue with a nitro-substituted phenyl group, likely influencing receptor binding via electron-withdrawing effects.

- MeOCO (Methoxycarbonyl): A protective group at the N-terminus, improving solubility and stability.

Synthesis & Characterization: The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry, analogous to protocols for nitro-containing amino acids (e.g., Fmoc-Phe(4-NO2)-OH) . Post-synthetic modifications, such as nitro-group introduction, may involve refluxing with nitrating agents in dimethylformamide (DMF) . Structural confirmation employs nuclear magnetic resonance (NMR) and tandem mass spectrometry (MS/MS), as standard for peptide derivatives .

Properties

Molecular Formula |

C22H34N8O7 |

|---|---|

Molecular Weight |

522.6 g/mol |

IUPAC Name |

methyl N-[(2R)-1-[[2-(N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-nitroanilino)-2-oxoethyl]amino]-1-oxohexan-2-yl]carbamate |

InChI |

InChI=1S/C22H34N8O7/c1-3-4-6-16(28-22(34)37-2)20(33)27-13-18(31)29(14-8-10-15(11-9-14)30(35)36)17(19(23)32)7-5-12-26-21(24)25/h8-11,16-17H,3-7,12-13H2,1-2H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26)/t16-,17+/m1/s1 |

InChI Key |

VMSSFNJADCXRQZ-SJORKVTESA-N |

Isomeric SMILES |

CCCC[C@H](C(=O)NCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)OC |

Canonical SMILES |

CCCCC(C(=O)NCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CCCN=C(N)N)C(=O)N)NC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing the time required for synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 can undergo various chemical reactions, including:

Reduction: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid under basic conditions.

Substitution: The arginine residue can participate in nucleophilic substitution reactions, where the guanidinium group can be modified.

Common Reagents and Conditions

Oxidation: Iron (Fe) or zinc (Zn) with hydrochloric acid (HCl).

Reduction: Sodium hydroxide (NaOH) for hydrolysis.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Amino derivatives: from the reduction of the nitrophenyl group.

Carboxylic acids: from the hydrolysis of the methoxycarbonyl group.

Substituted arginine derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic assays to study protease activity.

Biology: Employed in the investigation of protein-protein interactions and signal transduction pathways.

Industry: Utilized in the development of diagnostic tools and biosensors.

Mechanism of Action

The mechanism of action of MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can act as a chromophore or fluorophore, allowing for the detection of enzymatic activity through changes in absorbance or fluorescence. The arginine residue can interact with negatively charged sites on proteins, facilitating binding and modulation of protein function .

Comparison with Similar Compounds

Key Observations :

- Nitro-Phenyl Group: Both MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 and Fmoc-Phe(4-NO2)-OH feature a nitro group on aromatic rings, which enhances electrophilicity and may improve receptor binding .

- Synthesis Complexity: The target compound requires multi-step SPPS, contrasting with simpler solution-phase synthesis for Fmoc-Phe(4-NO2)-OH . Thiazolidin derivatives, while structurally distinct, share DMF-mediated coupling steps .

2.3. Cost and Availability

- Fmoc-Phe(4-NO2)-OH: Priced at ¥18,600/5g , nitro-containing residues are cost-intensive, suggesting similar economic challenges for large-scale production of the target compound.

- DMF and ZnCl₂ : Common reagents in peptide and heterocycle synthesis, ensuring scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.